molecular formula C23H25NO5 B2792877 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one CAS No. 903857-84-1

3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one

Cat. No.: B2792877
CAS No.: 903857-84-1
M. Wt: 395.455
InChI Key: OMXYTYWIJGIBMX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with:

  • A 4-methoxyphenyl group at position 3,
  • A methyl group at position 8,
  • A 2-(morpholin-4-yl)ethoxy chain at position 5.

The 4-methoxy group on the phenyl ring may improve metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-16-21(28-14-11-24-9-12-27-13-10-24)8-7-19-22(25)20(15-29-23(16)19)17-3-5-18(26-2)6-4-17/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXYTYWIJGIBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen-4-one core, followed by the introduction of the 4-methoxyphenyl, 8-methyl, and 7-(2-morpholin-4-ylethoxy) substituents. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell growth and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name (Structure) Key Substituents Physical/Biological Properties References
Target : 3-(4-Methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one - 4-MeO-phenyl (C3)
- Methyl (C8)
- Morpholinylethoxy (C7)
Predicted enhanced solubility due to morpholine; potential P-gp inhibition (inferred from FM04 analog)
3-(4-Chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one - 4-Cl-phenyl (C3)
- OH (C7)
- Morpholinylmethyl (C8)
Reduced solubility vs. target (hydroxy group); possible antioxidant activity
3-(4-Methoxyphenyl)-7-(2-(prop-2-yn-1-ylamino)ethoxy)-4H-chromen-4-one - 4-MeO-phenyl (C3)
- Propargylamine-ethoxy (C7)
Yellow solid (mp 127–130°C); dual AChE/BuChE inhibitor (IC₅₀ ~0.5–1.2 µM)
8-Methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2-(morpholin-4-yl)-4H-chromen-4-one - Methyl (C8)
- Methylpiperazine-ethoxy (C7)
- Morpholinyl (C2)
Likely improved blood-brain barrier penetration (piperazine); no bioactivity data
FM04 : 2-(4-(2-(2-(Benzylamino)ethoxy)ethoxy)phenyl)-4H-chromen-4-one - Benzylamine-ethoxy chain (C7) Potent P-glycoprotein inhibitor (reverses multidrug resistance in cancer)
3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one - 4-MeO-phenyl (C2)
- Trihydroxy (C3,5,7)
- OMe (C8)
Antioxidant and anti-inflammatory properties (flavonol analog)

Key Observations

Substituent Position and Activity :

  • The C7 substituent critically influences bioactivity. For example:
  • The morpholinylethoxy group in the target compound may enhance solubility and target binding compared to the hydroxy group in ’s analog .
  • Propargylamine-ethoxy () confers cholinesterase inhibition, whereas benzylamine-ethoxy (FM04) targets P-glycoprotein .

Impact of Aromatic Substituents :

  • 4-Methoxyphenyl (target) vs. 4-chlorophenyl (): The methoxy group improves metabolic stability, while chlorine may increase electrophilicity and toxicity .

Physical Properties :

  • Morpholine-containing derivatives (target, ) exhibit better solubility than alkylated analogs (e.g., isopentyloxy in ) due to polar amine/ether groups .
  • Melting points correlate with crystallinity; e.g., the propargylamine analog () melts at 127–130°C, suggesting moderate stability .

Biological Activity

3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one is a chromenone derivative that has garnered attention for its potential biological activities. This compound incorporates a chromenone backbone with various functional groups, notably a methoxyphenyl group and a morpholin-4-yl ethoxy group, which may enhance its pharmacological properties. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO5, with a molecular weight of approximately 395.455 g/mol. The structure includes:

  • Chromenone Backbone : A bicyclic structure consisting of a benzopyran ring fused to a carbonyl group.
  • Functional Groups : The presence of methoxy and morpholine groups contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multiple steps, allowing for precise structural modifications. The synthetic route may include the following stages:

  • Formation of the chromenone core.
  • Introduction of the methoxyphenyl group via electrophilic substitution.
  • Coupling with the morpholine derivative to yield the final product.

This multi-step approach facilitates the creation of derivatives with varied biological activities, enhancing the compound's potential as a therapeutic agent.

Preliminary studies suggest that this compound interacts with oxidoreductase enzymes through hydrophobic interactions at the enzyme's binding site. This interaction may modulate enzyme activity, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth through its ability to disrupt cellular processes.
  • Anticancer Properties : Initial investigations indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Biological Studies and Case Reports

Several studies have evaluated the biological activity of chromenone derivatives, providing insights into their therapeutic potential:

  • Inhibition of NO Production : Research indicates that related compounds can suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity, suggesting anti-inflammatory properties .
  • NF-kB Activation : Certain derivatives have been reported to inhibit NF-kB activation, which is crucial in inflammatory responses . This inhibition might contribute to their potential use in treating inflammatory diseases.
  • Case Studies : Clinical observations have noted improvements in conditions treated with chromenone derivatives, highlighting their efficacy in managing inflammation and cancer-related symptoms.

Comparative Analysis

To better understand the unique features of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-MethoxyflavoneContains a methoxy group on a flavone backboneKnown for anti-inflammatory properties
8-MethylchromenoneSimilar chromenone structure but lacks additional functional groupsSimpler structure with less biological activity
5-HydroxychromoneHydroxyl group substitution on chromone coreExhibits antioxidant properties

The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to its analogs.

Q & A

Basic Question: What are the key challenges in synthesizing 3-(4-methoxyphenyl)-8-methyl-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one, and how can they be addressed methodologically?

Answer:
The synthesis of this chromenone derivative involves multi-step reactions, including:

  • Core Formation : Condensation of substituted phenols with ketones/aldehydes under acidic conditions (e.g., H₂SO₄ catalysis) to form the chromenone backbone .
  • Substituent Introduction : Alkylation of the hydroxyl group at position 7 with 2-(morpholin-4-yl)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification Challenges : Byproducts from incomplete alkylation or oxidation require HPLC-MS for tracking and column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for isolation .
    Optimization Strategy : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and reagent stoichiometry. For example, elevated temperatures (80–100°C) improve morpholine-ethoxy group coupling efficiency .

Advanced Question: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:
Conflicting crystallographic data often arise from:

  • Disorder in Morpholine-Ethoxy Chains : Use high-resolution single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) to model torsional flexibility and assign anisotropic displacement parameters .
  • Polymorphism : Screen crystallization conditions (e.g., solvent mixtures like DCM/hexane) to isolate stable polymorphs. Pair with solid-state NMR to confirm lattice packing .
    Data Table : Comparison of Crystallographic Parameters
ParameterPolymorph APolymorph B
Space GroupP2₁/cC2/c
Unit Cell Volume (ų)1256.71302.4
R-factor (%)3.84.2

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and substituent positioning?

Answer:

  • 1H/13C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and morpholine-ethoxy protons (δ 3.5–3.7 ppm for N-CH₂) .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1640 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
  • HRMS : Validate molecular ion [M+H]+ at m/z 425.1743 (calculated for C₂₃H₂₅NO₅) .
    Note : Use deuterated DMSO for NMR to resolve hydroxyl proton splitting.

Advanced Question: How can researchers reconcile conflicting biological activity data (e.g., IC₅₀ variability) across studies?

Answer:
Discrepancies in IC₅₀ values may stem from:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24 vs. 48 hrs) .
  • Solubility Limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolite Interference : Employ LC-MS/MS to quantify parent compound degradation in media .
    Statistical Approach : Apply multivariate regression to isolate variables (e.g., pH, serum content) impacting activity .

Basic Question: What is the hypothesized mechanism of action for this compound’s antimicrobial activity?

Answer:

  • Target Interaction : Molecular docking suggests binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) via hydrogen bonding with Glu50 and hydrophobic interactions with the morpholine group .
  • Experimental Validation :
    • MIC Assays : Against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 32 µg/mL) .
    • Time-Kill Curves : Log-phase reduction >3-log within 6 hours at 2× MIC .

Advanced Question: How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity Adjustment : Replace the methoxy group with trifluoromethoxy (ClogP reduction from 3.1 to 2.4) to enhance aqueous solubility .
  • Metabolic Stability : Introduce deuterium at the methyl group (C8) to slow CYP450-mediated oxidation .
    Data Table : SAR Modifications and Outcomes
ModificationLogPt₁/₂ (Human Liver Microsomes)
Parent Compound3.11.2 hrs
C8-Deuterated Analog3.12.8 hrs
4-Fluorophenyl Replace2.91.5 hrs

Basic Question: What computational methods are recommended for predicting this compound’s reactivity in nucleophilic environments?

Answer:

  • DFT Calculations : Use Gaussian09 at B3LYP/6-31G* level to model electron density maps. The C4 carbonyl shows high electrophilicity (Fukui index f⁻ = 0.12), making it prone to nucleophilic attack .
  • MD Simulations : Simulate solvent interactions (e.g., water/ethanol) to predict hydrolysis rates at the morpholine-ethoxy group .

Advanced Question: How can researchers validate the compound’s selectivity for kinase targets versus off-pathway effects?

Answer:

  • Kinase Profiling : Use PamStation®12 to screen against 100+ kinases. Prioritize hits with >50% inhibition at 1 µM .
  • CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking putative targets (e.g., MAPK14) to confirm on-target cytotoxicity .
  • Thermal Shift Assays : Measure ΔTm (>2°C) to verify direct target binding .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Answer:

  • Conditions : Store at -20°C under argon in amber vials. Avoid freeze-thaw cycles.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-PDA to track degradation (e.g., <5% impurity increase) .

Advanced Question: How can contradictory data on this compound’s cytotoxicity in normal vs. cancer cells be analyzed?

Answer:

  • Transcriptomic Profiling : Use RNA-seq to identify differential gene expression (e.g., p53 pathways) in normal fibroblasts (WI-38) vs. cancer cells (A549) .
  • ROS Detection : Measure intracellular ROS via DCFH-DA fluorescence. Normal cells may upregulate SOD2, mitigating oxidative stress .
    Data Table : Cytotoxicity Comparison
Cell LineIC₅₀ (µM)ROS Increase (%)
HeLa (Cancer)12.3220
HEK293 (Normal)>10045

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